Cas no 2227897-25-6 ((1R)-1-4-(pentafluoroethyl)phenylethan-1-amine)

(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine 化学的及び物理的性質
名前と識別子
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- (1R)-1-4-(pentafluoroethyl)phenylethan-1-amine
- 2227897-25-6
- EN300-1974214
- (1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine
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- インチ: 1S/C10H10F5N/c1-6(16)7-2-4-8(5-3-7)9(11,12)10(13,14)15/h2-6H,16H2,1H3/t6-/m1/s1
- InChIKey: JUUFYDYUVHFUJN-ZCFIWIBFSA-N
- ほほえんだ: FC(C(F)(F)F)(C1C=CC(=CC=1)[C@@H](C)N)F
計算された属性
- せいみつぶんしりょう: 239.07334013g/mol
- どういたいしつりょう: 239.07334013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26Ų
(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974214-2.5g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1974214-10g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 10g |
$6450.0 | 2023-09-16 | ||
Enamine | EN300-1974214-10.0g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 10g |
$6450.0 | 2023-05-27 | ||
Enamine | EN300-1974214-1.0g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1974214-5.0g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 5g |
$4349.0 | 2023-05-27 | ||
Enamine | EN300-1974214-0.05g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-1974214-0.25g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1974214-0.5g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1974214-0.1g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1974214-1g |
(1R)-1-[4-(pentafluoroethyl)phenyl]ethan-1-amine |
2227897-25-6 | 1g |
$1500.0 | 2023-09-16 |
(1R)-1-4-(pentafluoroethyl)phenylethan-1-amine 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
(1R)-1-4-(pentafluoroethyl)phenylethan-1-amineに関する追加情報
The Chemical Compound CAS No. 2227897-25-6: (1R)-1-(4-(Pentafluoroethyl)phenyl)ethan-1-amine
The compound with CAS No. 2227897-25-6, commonly referred to as (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pentafluoroethyl group attached to a phenyl ring, further connected to an ethanamine moiety with an (R)-configuration at the chiral center. The combination of these structural elements contributes to its distinctive chemical properties and potential biological activities.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and fluorination techniques. The pentafluoroethyl group is particularly noteworthy due to its high electron-withdrawing capacity, which significantly influences the electronic properties of the molecule. This feature makes it a valuable component in the design of bioactive compounds, particularly in the context of drug discovery.
Research into (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine has revealed promising pharmacological profiles. Studies have demonstrated that this compound exhibits selective binding affinity for certain receptor systems, making it a potential candidate for therapeutic applications. For instance, its ability to modulate neurotransmitter systems has been explored in preclinical models, highlighting its potential role in treating neurological disorders such as epilepsy or anxiety.
The stereochemistry of this compound, specifically the (R)-configuration, plays a critical role in its biological activity. Chiral centers are often key determinants of a molecule's pharmacokinetic and pharmacodynamic properties. In this case, the (R)-configuration ensures optimal interaction with target proteins, thereby enhancing its therapeutic potential while minimizing off-target effects.
Moreover, the incorporation of a phenyl ring into the structure introduces aromaticity and planarity, which are essential for stabilizing interactions within biological systems. The phenyl group also serves as a scaffold for further functionalization, enabling researchers to explore diverse chemical modifications and their subsequent effects on activity.
Recent studies have also focused on the metabolic stability and bioavailability of (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have been employed to elucidate its metabolic pathways and determine its pharmacokinetic profile. These findings are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.
In terms of applications, this compound has shown promise in several therapeutic areas beyond neuroscience. Its potential anti-inflammatory and antioxidant properties have been investigated in vitro, suggesting its utility in treating conditions associated with oxidative stress and inflammation. Additionally, preliminary data indicate that it may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.
The development of (1R)-1-(4-(pentafluoroethyl)phenyl)ethan-1-amine represents a significant milestone in medicinal chemistry. Its unique combination of structural features and biological activities underscores its value as a lead compound for drug discovery efforts. As research continues to unfold, further insights into its mechanism of action and clinical potential are anticipated.
In conclusion, CAS No. 2227897-25-6 stands out as a compelling example of how innovative synthetic strategies and rigorous biological evaluation can yield compounds with remarkable therapeutic potential. Its distinct chemical architecture and promising pharmacological profile position it as a key player in the ongoing quest for novel therapeutics across multiple disease areas.
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